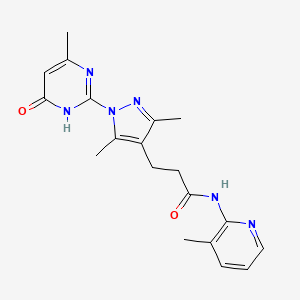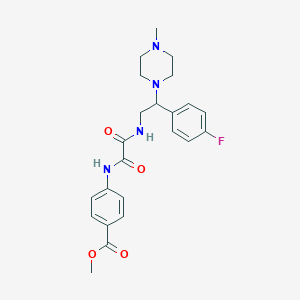
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone, also known as DPIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DPIMP is a heterocyclic compound that belongs to the class of isoindolines, which are known for their various biological activities.
作用機序
The exact mechanism of action of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone is not fully understood. However, it has been proposed that 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has been shown to protect against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone in lab experiments is its high yield and purity. Additionally, 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone. One potential direction is the development of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
合成法
The synthesis of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone involves the reaction of 2-methylpyrazol-3-ylhydrazine with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has been studied extensively for its potential applications in drug development. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-12(6-7-14-15)13(17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBBIBUINMECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


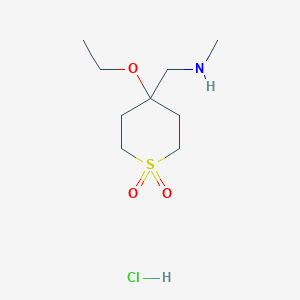

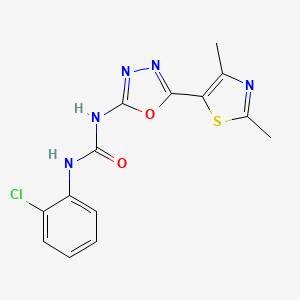
![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)
![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
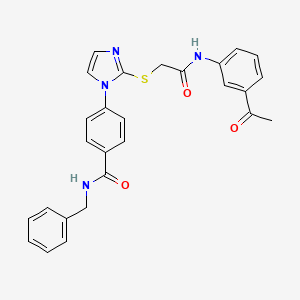
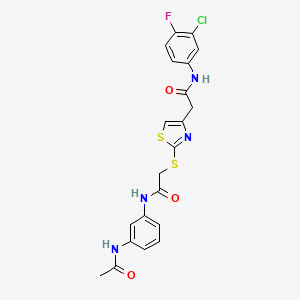
![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)

![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
